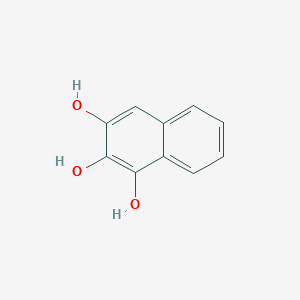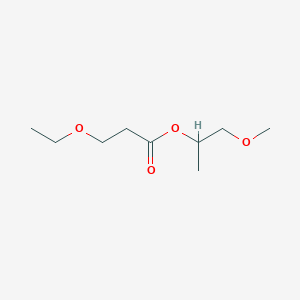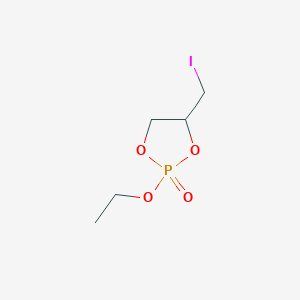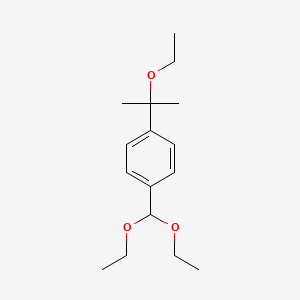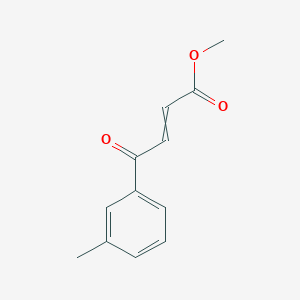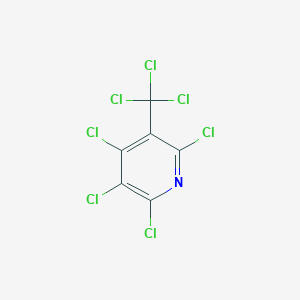
2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine is a chlorinated pyridine derivative with the molecular formula C6Cl7N. This compound is known for its high reactivity due to the presence of multiple chlorine atoms, making it a valuable intermediate in various chemical syntheses .
Vorbereitungsmethoden
The synthesis of 2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine typically involves the chlorination of lower-chlorinated 6-trichloromethyl pyridines. One common method is the continuous reaction of chlorine gas at elevated temperatures in the presence of ferric chloride as a catalyst . This process ensures high yields and purity of the desired product.
Analyse Chemischer Reaktionen
2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Due to the electron-withdrawing nature of the chlorine atoms, this compound readily undergoes nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Major Products: The major products formed from these reactions depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine involves its interaction with nucleophiles due to the electron-deficient nature of the pyridine ring. The multiple chlorine atoms enhance its reactivity, allowing it to form stable bonds with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological applications .
Vergleich Mit ähnlichen Verbindungen
2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine can be compared with other chlorinated pyridines such as:
2,3-Dichloro-5-(trichloromethyl)pyridine: This compound has fewer chlorine atoms and thus exhibits different reactivity and applications.
2-Chloro-6-(trichloromethyl)pyridine:
3,5-Dichloro-2-(trichloromethyl)pyridine: This compound is used in the synthesis of various organic intermediates.
The uniqueness of this compound lies in its high degree of chlorination, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes.
Eigenschaften
CAS-Nummer |
113982-12-0 |
|---|---|
Molekularformel |
C6Cl7N |
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
2,3,4,6-tetrachloro-5-(trichloromethyl)pyridine |
InChI |
InChI=1S/C6Cl7N/c7-2-1(6(11,12)13)4(9)14-5(10)3(2)8 |
InChI-Schlüssel |
QAEXAGIZTNALSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(N=C1Cl)Cl)Cl)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
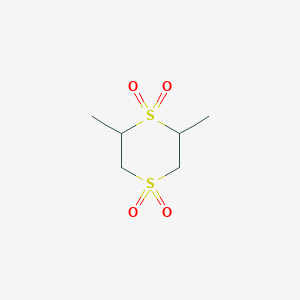
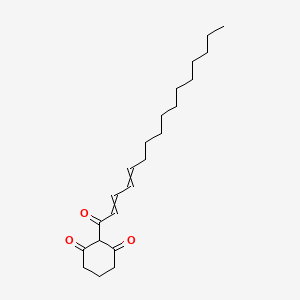
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)
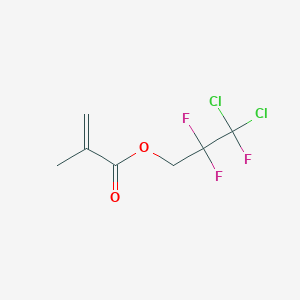
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)

